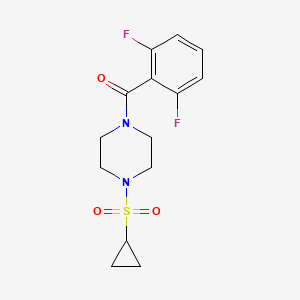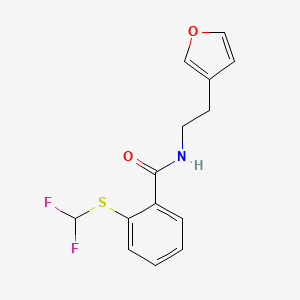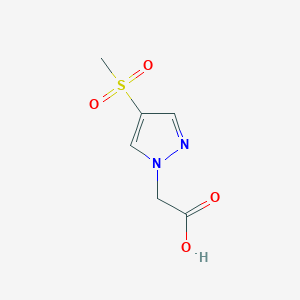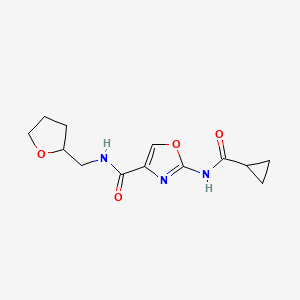
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone” is a versatile chemical compound used in scientific research. It exhibits complex properties that can be harnessed in various applications, making it a valuable tool for studying and developing new materials and pharmaceuticals. The molecular formula of this compound is C14H16F2N2O3S, with an average mass of 330.350 Da and a monoisotopic mass of 330.084961 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C14H16F2N2O3S . Unfortunately, the specific structural details such as bond lengths, angles, and conformation are not available in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Properties
Research has shown that derivatives similar to "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone" have been synthesized and tested for their anticancer and antituberculosis activities. For example, studies involving the synthesis of cyclopropyl and piperazine derivatives have demonstrated significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. These findings suggest the compound's potential as a dual-purpose therapeutic agent for treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Another study highlighted the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, showing good antimicrobial activity against pathogenic bacterial and fungal strains. This research opens avenues for the development of new antimicrobial agents using the core structure of "this compound" (Mallesha & Mohana, 2014).
Alzheimer's Disease Research
A novel series of multifunctional amides, incorporating elements of the compound , demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting a potential therapeutic application in Alzheimer's disease. The research focused on enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes, indicating the compound's potential utility in managing Alzheimer's disease symptoms (Hassan et al., 2018).
Corrosion Inhibition
Investigations into the prevention of corrosion on mild steel in acidic mediums have utilized derivatives of "this compound." These studies demonstrate the compound's efficacy as a corrosion inhibitor, providing insights into its potential industrial applications (Singaravelu & Bhadusha, 2022).
Therapeutic Agent Development
The compound has also been the focus of research aiming to develop new therapeutic agents. Studies have synthesized and evaluated various derivatives for their enzyme inhibitory activity, revealing potential applications in treating diseases by inhibiting specific enzymes (Hussain et al., 2017).
Eigenschaften
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c15-11-2-1-3-12(16)13(11)14(19)17-6-8-18(9-7-17)22(20,21)10-4-5-10/h1-3,10H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFUCUJRNBYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)

![5-(4-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2837870.png)




![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B2837886.png)


![8-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2837889.png)
